molecular formula C7H14N2O2 B105642 Ethyl N-piperazinecarboxylate CAS No. 120-43-4

Ethyl N-piperazinecarboxylate

Cat. No. B105642
CAS RN: 120-43-4
M. Wt: 158.2 g/mol
InChI Key: LNOQURRKNJKKBU-UHFFFAOYSA-N
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Description

Ethyl N-piperazinecarboxylate is a chemical compound that falls within the broader class of piperazine derivatives. Piperazines are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions. These compounds are known for their diverse range of biological activities and are commonly used in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the reaction of N-(2-pyridinyl)piperazines with carbon monoxide (CO) and ethylene in the presence of a rhodium catalyst leads to a novel carbonylation reaction at a C−H bond in the piperazine ring[“]. Another approach involves the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which were evaluated for antiallergy activity[“]. Additionally, the synthesis of N1-3-[18F]fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine, a high-affinity ligand for sigma receptors, demonstrates the incorporation of radioactive fluorine into the piperazine structure[“]. Furthermore, the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase showcases the versatility of piperazine derivatives[“].

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield compounds with different properties. The electronic nature of substituents on the piperazine ring, such as electron-donating or electron-withdrawing groups, significantly affects the reactivity and biological activity of these compounds[“].

Chemical Reactions Analysis

Piperazine derivatives undergo a variety of chemical reactions. The carbonylation reaction mentioned earlier is a unique example where a C−H bond in the piperazine ring is activated and transformed[“]. Other reactions include the synthesis of N-substituted diethyl aspartates and cyclic piperazines through addition and cyclization reactions[“]. The ability to introduce different functional groups into the piperazine ring allows for the creation of a wide array of compounds with specific properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in solubility, boiling and melting points, and stability. For example, the introduction of a fluorine atom can increase the lipophilicity of the compound, which is important for the development of radiopharmaceuticals[“]. The antimicrobial and antifungal activities of certain piperazine derivatives indicate that these compounds can interact effectively with biological targets[“]. Additionally, the antibacterial activities of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives against S. aureus and E. coli suggest that the physical and chemical properties of these compounds enable them to penetrate bacterial cell walls and exert their effects[“].

Scientific research applications

Radiolabeled Antagonist for Neurotransmission Studies

Ethyl N-piperazinecarboxylate derivatives, specifically [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine known as [18F]p-MPPF, are used in neuroscience research. This compound serves as a 5-HT1A antagonist and is instrumental in studying serotonergic neurotransmission using positron emission tomography (PET) (Plenevaux et al., 2000).

Influenza Virus Research

Ethyl N-piperazinecarboxylate derivatives, such as 2-diethylaminoethyl 4-methylpiperazine-1-carboxylate, have shown efficacy in inhibiting influenza virus growth in Rhesus monkey kidney cultures. This compound's effectiveness against various strains of influenza A and B suggests potential applications in antiviral research (Fletcher, Hirschfield, & Forbes, 1966).

Antimicrobial and Biological Activity Studies

Ethyl N-piperazinecarboxylate derivatives have been synthesized and evaluated for antimicrobial and other biological activities. For instance, derivatives containing 1,3-oxazol(idin)e, 1,3,4-thiadiazole, and other nuclei were found to exhibit antimicrobial activity against specific microorganisms. Such compounds also displayed antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Structural and Spectroscopic Analysis

Ethyl N-piperazinecarboxylate and its complexes have been synthesized and characterized using various techniques such as UV–Visible, FTIR, Raman spectroscopic, and DFT methods. Studies like these are crucial for understanding the compound's interactions and potential applications in different fields (Prakash et al., 2014).

Crystal Structure and Reactivity Studies

Research into the crystal structure of ethyl N-piperazinecarboxylate derivatives, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, contributes to our understanding of these compounds' physical and chemical properties, influencing their potential applications in various scientific fields (Faizi, Ahmad, & Golenya, 2016).

properties

IUPAC Name

ethyl piperazine-1-carboxylate
Source PubChem
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InChI

InChI=1S/C7H14N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOQURRKNJKKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059511
Record name 1-Piperazinecarboxylic acid, ethyl ester
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Molecular Weight

158.20 g/mol
Source PubChem
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Product Name

Ethyl N-piperazinecarboxylate

CAS RN

120-43-4
Record name Ethyl 1-piperazinecarboxylate
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Record name 1-Piperazinecarboxylic acid, ethyl ester
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Record name Ethyl N-piperazinecarboxylate
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Record name 1-Piperazinecarboxylic acid, ethyl ester
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Record name 1-Piperazinecarboxylic acid, ethyl ester
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Record name Ethyl piperazine-1-carboxylate
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Synthesis routes and methods

Procedure details

13.5 g of 5-(dimethylsulphamoyl)-isatoic acid anhydride and 70 ml of absolute dioxane are gently warmed. As soon as the reaction mixture has reached 40°C, a solution of 8.3 g of N-methoxycarbonylpiperazine is added dropwise and the mixture is then heated further, an evolution of carbon dioxide setting in at about 70°C. The mixture is heated under reflux for a further hour and allowed to cool somewhat, insoluble matter is filtered off and the filtrate is concentrated under reduced pressure. The colourless crystals which are precipitated are filtered off with suction and recrystallised from 350 ml of methanol. 13.1 g of 1-[5-dimethylsulphamoyl)-anthraniloyl]-4-ethoxycarbonyl-piperazine, melting point 202°-204°C, are thus obtained.
Name
5-(dimethylsulphamoyl)-isatoic acid anhydride
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Gao, BH Mock, GD Hutchins, QH Zheng - Nuclear medicine and biology, 2005 - Elsevier
… The commercially available starting materials ethyl N-piperazinecarboxylate (3) and methyl-1-bromo-phenylacetate (4) were reacted to give 4-(methoxycarbonyl-phenyl-methyl)-…
Number of citations: 22 www.sciencedirect.com
M Schmidt, J Ungvári, J Glöde, B Dobner… - Bioorganic & medicinal …, 2007 - Elsevier
… The received diphenylalkyltosylates 15 were converted without solvent and with twofold molar quantity of ethyl N-piperazinecarboxylate. Subsequently the protection groups were …
Number of citations: 77 www.sciencedirect.com
MS Mustafa, MM El-Abadelah, MA Zihlif, RG Naffa… - Molecules, 2011 - mdpi.com
A series of new N1-(coumarin-7-yl)amidrazones incorporating N-piperazines and related congeners were synthesized by reacting the hydrazonoyl chloride derived from 7-amino-4-…
Number of citations: 43 www.mdpi.com
L Wang, M Kofler, G Brosch, J Melesina, W Sippl… - Plos one, 2015 - journals.plos.org
… Ethylcarboxylate piperazine derivatives 3a,b,d were obtained from 2-chlorobenzazoles 1a,b,d by nucleophilic substitution of the chlorine atom with ethyl N-piperazinecarboxylate 2. …
Number of citations: 15 journals.plos.org
MC Dodd, MO Buffle, U Von Gunten - Environmental science & …, 2006 - ACS Publications
… This hypothesis is supported by the reactivity of O 3 with ethyl N-piperazinecarboxylate (EPC in Table 2). exhibits nearly the same pH dependency and magnitudes as between pH 5 …
Number of citations: 541 pubs.acs.org
FB Costa, AP Cortez, RI de Ávila… - Biomedicine & …, 2018 - Elsevier
… To a 50 mL bottom flask, 1.00 mmol of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (6),1.00 mmol of ethyl N-piperazinecarboxylate (7), 0.5 mmol of ZnCl 2 , 0.5 mmol, 5 mL of …
Number of citations: 11 www.sciencedirect.com
Z Wang, HF Nour, LM Roch, M Guo, W Li… - The Journal of …, 2017 - ACS Publications
… K 2 CO 3 (8.2 g, 60 mmol) and ethyl N-piperazinecarboxylate (4.4 mL, 30 mmol) were added to a stirred solution of 4-bromo-2-fluorobenzaldehyde (4.04 g, 20 mmol) in acetonitrile. The …
Number of citations: 23 pubs.acs.org
HF Nour, MF Matei, BS Bassil, U Kortz… - Organic & Biomolecular …, 2011 - pubs.rsc.org
2-Functionalised aromatic monoaldehydes were synthesised in good to excellent yields by reacting 4-bromo-2-fluorobenzaldehyde with different secondary amines and phenol. The …
Number of citations: 22 pubs.rsc.org
Z Omran, T Cailly, E Lescot… - European journal of …, 2005 - Elsevier
Sixty-four new indanones and thiaindanones related to donepezil were synthesized and evaluated in vitro as potential AChE inhibitors. Among them, 11 derivatives were found to inhibit …
Number of citations: 44 www.sciencedirect.com
S Home
Number of citations: 2

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